![molecular formula C24H15NO5S B2425328 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 610759-39-2](/img/structure/B2425328.png)
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Description
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, also known as BTMC, is a novel small molecule that exhibits potential therapeutic properties. This compound has been extensively studied for its unique chemical structure and its potential applications in scientific research.
Scientific Research Applications
- Compound 6-fluoroquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3-amine (A) demonstrated strong antifungal activity compared to standard fluconazole . Investigating its mechanism of action and potential clinical applications could be valuable.
- 27 derivatives of this compound were synthesized as topoisomerase I inhibitors . In vitro evaluations against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) revealed potent cytotoxicity . Further studies could explore their efficacy in cancer therapy.
- N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (B) exhibited anti-inflammatory effects. Investigating its molecular targets and anti-inflammatory pathways could provide insights for drug development .
- Understanding the excited state intramolecular proton transfer (ESIPT) reaction of this compound in different solvents could aid in developing new optoelectronic materials and analytical probes .
- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Comparing their inhibitory concentrations with standard reference drugs is crucial for combating tuberculosis .
- Investigate the compound’s potential in other areas, such as antiviral, antiparkinson, antimicrobial, and antidiabetic activities. Functionalized quinolines and thiazoles offer diverse biological profiles .
Antifungal Activity
Anti-Proliferative Properties
Anti-Inflammatory Potential
Optoelectronics and Analytical Tools
Anti-Tubercular Activity
Biological Activity Exploration
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5S/c1-28-19-8-4-2-6-16(19)24(27)30-14-10-11-15-20(12-14)29-13-17(22(15)26)23-25-18-7-3-5-9-21(18)31-23/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEHRCGMWXDVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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